molecular formula C15H21N3O B12699121 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- CAS No. 88514-31-2

2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)-

Cat. No.: B12699121
CAS No.: 88514-31-2
M. Wt: 259.35 g/mol
InChI Key: ZRFLTMSSHZEOGF-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)-: is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by a five-membered lactam ring fused with a piperazine moiety, which is further substituted with a phenyl group. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- typically involves the reaction of N-substituted piperidines with appropriate reagents. One common method includes the use of N-phenylpiperazine as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cognitive functions .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- is unique due to its combined pyrrolidinone and piperazine structures, which confer distinct biological activities and synthetic versatility. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

88514-31-2

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C15H21N3O/c19-15-7-4-8-18(15)13-16-9-11-17(12-10-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2

InChI Key

ZRFLTMSSHZEOGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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